molecular formula C6H12ClF2N B3027951 (3,3-Difluorocyclopentyl)methanamine hydrochloride CAS No. 1439900-13-6

(3,3-Difluorocyclopentyl)methanamine hydrochloride

Cat. No.: B3027951
CAS No.: 1439900-13-6
M. Wt: 171.61
InChI Key: HWMZUTJOBXFEKK-UHFFFAOYSA-N
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Description

(3,3-Difluorocyclopentyl)methanamine hydrochloride is a chemical building block of interest in organic synthesis and medicinal chemistry research. The compound features a cyclopentane ring disubstituted with two fluorine atoms at the 3-position and a primary amine functional group, which is provided as a stable hydrochloride salt. The presence of the gem-difluoro motif on the ring is a key structural feature, as fluorine atoms can significantly influence a molecule's electronegativity, metabolic stability, and lipophilicity, which are critical parameters in drug discovery . While specific biological data for this exact compound may be limited, structural analogs, such as (3-fluorocyclopentyl)methanamine, are investigated for their neuropharmacological properties and potential as modulators of neurotransmitter systems . Furthermore, fluorinated amine scaffolds are frequently utilized in the design of small molecule inhibitors for various therapeutic targets. For instance, similar compounds are explored in patent literature for their antitumor efficacy, including potential activity against cancers such as acute myeloid leukemia, prostate cancer, and breast cancer . The mechanism of action for such compounds can involve interaction with specific molecular targets like enzymes; related structures have been identified as potential inhibitors of phosphotransferases, which are involved in key epigenetic and signaling pathways . Researchers value this compound as a versatile synthetic intermediate. The primary amine group can undergo typical reactions such as amide bond formation, reductive amination, and urea synthesis, enabling its incorporation into more complex molecular architectures. The hydrochloride salt form often offers improved stability and handling for storage and experimental use. This product is intended for research purposes only and is not approved for use in humans or animals.

Properties

IUPAC Name

(3,3-difluorocyclopentyl)methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F2N.ClH/c7-6(8)2-1-5(3-6)4-9;/h5H,1-4,9H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWMZUTJOBXFEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC1CN)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439900-13-6
Record name Cyclopentanemethanamine, 3,3-difluoro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439900-13-6
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Record name 1-(3,3-difluorocyclopentyl)methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorocyclopentyl)methanamine hydrochloride typically involves the fluorination of cyclopentyl derivatives followed by amination. One common method includes the reaction of cyclopentylmethanol with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) to introduce the fluorine atoms. The resulting difluorocyclopentylmethanol is then subjected to reductive amination using ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorocyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of (3,3-Difluorocyclopentyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, thereby exerting its effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between (3,3-Difluorocyclopentyl)methanamine hydrochloride and similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Applications
This compound C₆H₁₁F₂N·HCl 171.64 Cyclopentane ring, 3,3-difluoro substitution 2306253-74-5 Pharmaceutical intermediate
3,3-Difluorocyclobutanamine hydrochloride C₄H₇F₂N·HCl 143.56 Cyclobutane ring, 3,3-difluoro substitution 637031-93-7 Organic synthesis building block
(3,3-Difluoro-1-phenylcyclobutyl)methanamine hydrochloride C₁₁H₁₃F₂N·HCl 239.69 Cyclobutane ring with phenyl substituent 105450547 Unspecified (structural analog)
[3-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride C₉H₁₂ClF₂NO 223.65 Aromatic phenyl ring with difluoroethoxy group 1240526-16-2 Biochemical research
(5-Fluoro-3-methylbenzofuran-2-yl)methanamine hydrochloride C₁₀H₁₁ClFNO 215.65 Benzofuran core with methyl and fluoro substituents 1097796-68-3 Specialty chemical synthesis

Structural and Functional Analysis

Ring Size and Fluorination Effects
  • Cyclopentane vs. Cyclobutane : The cyclopentane ring in the target compound offers greater conformational flexibility compared to the cyclobutane analog (). This flexibility may enhance binding affinity in drug-receptor interactions.
  • Fluorine Substitution : Both the cyclopentane and cyclobutane derivatives feature 3,3-difluoro substitution, which increases metabolic stability and modulates electronic properties. However, the cyclopentane derivative’s larger ring reduces steric strain compared to the cyclobutane version.
Aromatic vs. Aliphatic Systems
  • In contrast, the aliphatic cyclopentane/cyclobutane systems prioritize steric and electronic tuning.
Substituent Diversity
  • The phenyl-substituted cyclobutane derivative () introduces aromatic bulk, which may improve lipophilicity but reduce aqueous solubility. This contrasts with the simpler aliphatic structure of the target compound.

Biological Activity

(3,3-Difluorocyclopentyl)methanamine hydrochloride, also known by its CAS number 1439900-13-6, is a fluorinated compound that has garnered attention for its potential biological activity. The unique structure of this compound, characterized by a cyclopentyl ring with two fluorine substituents and an amine group, suggests various pharmacological applications, particularly in the modulation of neurotransmitter systems.

Chemical Structure and Properties

The molecular formula for this compound is C6H12ClF2N, with a molar mass of approximately 171.62 g/mol. The presence of fluorine atoms enhances its lipophilicity and may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC6H12ClF2N
Molar Mass171.62 g/mol
StructureCyclopentyl ring with difluoro substitution
SolubilityEnhanced due to hydrochloride form

Biological Activity

Research indicates that this compound exhibits significant biological activity. Preliminary studies suggest its potential as a pharmacological agent, particularly in the treatment of neurological disorders. Its ability to interact with neurotransmitter systems may provide therapeutic benefits in conditions such as depression and anxiety.

The compound's mechanism of action involves binding to specific receptors or enzymes, modulating their activity. The fluorine atoms enhance binding affinity and stability, making it a valuable tool in drug discovery. Ongoing studies are focused on elucidating these interactions and their implications for therapeutic applications.

Case Studies

  • Neurological Disorders : Research has explored the effects of this compound on neurotransmitter systems in animal models. Initial findings indicate that the compound may influence serotonin and dopamine pathways, which are critical in mood regulation.
  • Pharmacological Development : In vitro studies have shown that derivatives of this compound can inhibit certain enzymes involved in metabolic pathways related to neurological function. This suggests a potential role in developing new treatments for conditions like Alzheimer's disease.

Comparative Analysis with Similar Compounds

Several compounds share structural similarities with this compound, which may help to contextualize its biological activity:

Compound NameMolecular FormulaUnique Features
(2,2-Difluorocyclopentyl)methanamine hydrochlorideC6H12ClF2NSubstituted at different position on cyclopentane
(1R)-3-Fluorocyclopentyl)methanamine hydrochlorideC6H12ClF2NContains only one fluorine atom
(1S)-3-Fluorocyclopentyl)methanamine hydrochlorideC6H12ClF2NEnantiomeric variant affecting biological activity

The dual fluorination at the 3-position on the cyclopentane ring distinguishes this compound from other derivatives, potentially enhancing its pharmacological profile.

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound:

  • Synthesis : The synthesis typically involves cyclization reactions followed by selective fluorination and formation of the hydrochloride salt.
  • Biological Evaluation : In vitro assays have demonstrated its effectiveness against various biological targets, suggesting further exploration for therapeutic applications.

Q & A

Q. What synthetic strategies are effective for preparing (3,3-difluorocyclopentyl)methanamine hydrochloride, and how do reaction conditions influence stereochemical outcomes?

The synthesis typically involves fluorination of cyclopentanone precursors followed by reductive amination. A plausible pathway includes:

  • Step 1 : Fluorination of cyclopentanone derivatives using agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor to introduce 3,3-difluorine substituents.
  • Step 2 : Conversion of the ketone to an imine via reaction with methoxymethylamine.
  • Step 3 : Reduction of the imine to the primary amine using sodium borohydride (NaBH4) or catalytic hydrogenation.
  • Step 4 : Hydrochloride salt formation via treatment with HCl gas or aqueous HCl.

Q. Critical Considerations :

  • Stereochemistry : Fluorination may yield racemic mixtures; chiral catalysts or resolution techniques (e.g., chiral HPLC) are required to isolate enantiomers .
  • Yield Optimization : Reaction temperature and solvent polarity (e.g., THF vs. DCM) significantly impact fluorination efficiency.

Q. What analytical techniques are recommended for characterizing this compound, and how are data interpreted?

Key characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks for cyclopentyl protons (δ 1.5–2.5 ppm) and amine protons (δ 1.2–1.8 ppm, broad).
    • ¹⁹F NMR : Two equivalent fluorine atoms (δ -120 to -130 ppm, doublet).
  • Mass Spectrometry (HRMS) : Molecular ion peak at m/z 165.1 (free base) and 201.6 (hydrochloride, C6H12ClF2N) .
  • HPLC Purity Analysis : Reverse-phase C18 columns with UV detection (λ = 210 nm); ≥95% purity is standard for research-grade material.

Q. Data Interpretation Example :

TechniqueExpected ResultSignificance
¹H NMRAbsence of ketone protons (~δ 2.1 ppm)Confirms reduction of ketone to amine
¹⁹F NMRSingle doubletValidates equivalent 3,3-F substituents

Advanced Research Questions

Q. How does the 3,3-difluorocyclopentyl moiety influence pharmacokinetic properties in drug discovery applications?

The difluorocyclopentyl group enhances metabolic stability and membrane permeability:

  • Metabolic Stability : Fluorine atoms reduce cytochrome P450-mediated oxidation, as shown in in vitro microsomal assays (t1/2 > 60 mins in human liver microsomes) .
  • Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving blood-brain barrier penetration in CNS-targeting compounds.
  • Case Study : Analogous compounds (e.g., LOXL2 inhibitors) demonstrate improved IC50 values when fluorinated cyclopentyl groups are incorporated .

Q. What experimental approaches resolve contradictions in solubility data for this compound across different solvents?

Discrepancies arise from polymorphic forms and solvent polarity:

  • Solubility Screening :

    SolventSolubility (mg/mL)Notes
    Water10–15pH-dependent (optimal at pH 4–5)
    DMSO>50Suitable for in vitro assays
    Ethanol20–25Crystallizes upon cooling
  • Mitigation Strategy : Use lyophilization to generate amorphous forms for enhanced aqueous solubility. XRPD (X-ray powder diffraction) confirms polymorph identity .

Q. How can researchers design experiments to analyze stereochemical outcomes during fluorination of cyclopentanone precursors?

  • Chiral Chromatography : Use Chiralpak® AD-H columns to separate enantiomers (e.g., (1R,3R) vs. (1S,3S) isomers).
  • Kinetic Studies : Monitor fluorination rates under varying temperatures (-78°C vs. 0°C) to optimize enantiomeric excess (ee).
  • Computational Modeling : DFT calculations predict transition-state energies for fluorine addition, guiding catalyst selection (e.g., Jacobsen’s thiourea catalysts) .

Q. What role does this compound play in probing enzyme active sites, and how are mechanistic studies structured?

The compound serves as a rigid scaffold for enzyme inhibition studies:

  • Case Example : In LOXL2 (lysyl oxidase-like 2) inhibition, the cyclopentyl group mimics proline residues, competing with substrate binding.
  • Experimental Design :
    • IC50 Determination : Dose-response curves using recombinant LOXL2 (IC50 typically <200 nM) .
    • X-ray Crystallography : Co-crystallization with LOXL2 reveals binding interactions (e.g., hydrogen bonding with Glu₅₆₀) .

Data Contradiction Analysis Q. 7. How should researchers address discrepancies in reported synthetic yields for this compound?

  • Root Causes :
    • Fluorination Efficiency : DAST vs. Deoxo-Fluor yields vary (40–70% vs. 60–85%).
    • Amine Protection : Boc-protected intermediates reduce side reactions (e.g., over-alkylation).
  • Resolution : Reproduce protocols with strict anhydrous conditions and inert atmospheres. Publish detailed reaction monitoring (TLC or GC-MS) for transparency .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Difluorocyclopentyl)methanamine hydrochloride
Reactant of Route 2
(3,3-Difluorocyclopentyl)methanamine hydrochloride

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